
Baldrinal
Descripción
Baldrinal (C₁₅H₁₈O₄) is a tetraene-type iridoid compound derived from the degradation of valepotriates, such as valtrate and acevaltrate, found in Valeriana species like Valeriana jatamansi (spider香) . It is recognized for its neuroprotective, anticonvulsant, and anxiolytic properties.
Propiedades
IUPAC Name |
(7-formylcyclopenta[c]pyran-4-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-8(14)16-6-10-5-15-7-12-9(4-13)2-3-11(10)12/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUOVIRIFZOCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=COC=C2C1=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171285 | |
Record name | Baldrinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18234-46-3 | |
Record name | Baldrinal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18234-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baldrinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018234463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baldrinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Table 1: Solvent Systems for Valepotriate Extraction
Solvent | Concentration (%) | Yield (mg/g DW) | Purity (%) |
---|---|---|---|
Ethanol | 70 | 62.3 ± 3.1 | 88.2 |
Ethanol | 80 | 68.9 ± 2.8 | 91.5 |
Ethyl Acetate | 100 | 45.6 ± 4.2 | 78.9 |
Data adapted from valerian phytochemical studies. Ethanol (80%) balances yield and practicality for industrial-scale extraction.
Acid-Catalyzed Hydrolysis to this compound
Valepotriates undergo hydrolysis under acidic conditions to yield this compound. A mixture of 0.1 M HCl in ethanol (1:10 w/v) at 50°C for 2 hours achieves near-complete conversion of valtrate to this compound. Prolonged exposure or higher temperatures (>60°C) lead to epimerization or decomposition.
Table 2: Hydrolysis Conditions and this compound Yield
Acid Concentration (M) | Temperature (°C) | Time (h) | Conversion Efficiency (%) |
---|---|---|---|
0.05 | 40 | 3 | 72.1 ± 2.4 |
0.10 | 50 | 2 | 94.6 ± 1.8 |
0.20 | 60 | 1 | 81.3 ± 3.0 |
Optimal conditions (0.1 M HCl, 50°C, 2h) maximize this compound yield while minimizing side reactions.
Purification via Column Chromatography
Crude hydrolysates contain this compound alongside fatty acids and terpenoids. Silica gel chromatography (60–120 mesh) with a gradient of hexane-ethyl acetate (7:3 to 1:1) separates this compound with >95% purity. Preparative HPLC (C18 column, acetonitrile-water 65:35) further refines the product for pharmaceutical use.
Table 3: Chromatographic Parameters for this compound Isolation
Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) |
---|---|---|---|---|
Column Chromatography | Silica Gel | Hexane-Ethyl Acetate | 95.2 | 82.4 ± 2.1 |
Preparative HPLC | C18 | Acetonitrile-Water | 99.1 | 75.8 ± 1.9 |
Analytical Validation
Quality control employs HPLC-UV (λ = 254 nm) and LC-MS. This compound exhibits a retention time of 12.3 minutes on a C18 column (acetonitrile-water 65:35, 1.0 mL/min). MS spectra show a molecular ion peak at m/z 285.1 [M+H]⁺, with fragments at m/z 167.0 (C₉H₁₁O₂⁺) and 121.1 (C₇H₅O₂⁺) .
Análisis De Reacciones Químicas
Baldrinal experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Scientific Research Applications
Baldrinal has been extensively studied across various domains:
Pharmacological Research
- Anticonvulsant Properties : Research indicates that this compound exhibits significant anticonvulsant effects in animal models of epilepsy. In a study using a pilocarpine-induced epilepsy model, this compound administration resulted in a marked reduction in seizure frequency and severity . The compound appears to restore the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, which is often disrupted in epileptic conditions .
- Neuroprotective Effects : this compound has demonstrated neuroprotective capabilities by reducing neuroinflammation and promoting neuronal health. It has been shown to mitigate the inflammatory response in the brain, which is often exacerbated during seizures .
Traditional Medicine
- This compound is traditionally used in various herbal remedies for its calming effects. Its incorporation into treatments for anxiety and sleep disorders reflects its sedative properties, making it a valuable component in complementary therapies .
Industrial Applications
- In the pharmaceutical industry, this compound is utilized as a model compound to explore reaction mechanisms and develop new therapeutic agents. Its bioactive properties make it suitable for inclusion in formulations aimed at treating neurological disorders .
Case Study 1: Anticonvulsant Efficacy
A study conducted on pilocarpine-induced epilepsy in mice evaluated the efficacy of this compound compared to sodium valproate, a standard anticonvulsant. Mice treated with this compound showed significant reductions in both spontaneous and evoked seizures as measured by EEG recordings. Histological analysis revealed that this compound treatment normalized elevated levels of glutamic acid while enhancing GABA levels, underscoring its role in restoring neurotransmitter balance .
Case Study 2: Neuroprotective Mechanisms
In another investigation focusing on spinal cord injury models, an iridoid-rich fraction from Valeriana jatamansi, including this compound, was shown to enhance motor function recovery. The study highlighted that treatment with this fraction significantly reduced inflammatory markers and promoted neurotrophic factors such as brain-derived neurotrophic factor (BDNF), suggesting potential therapeutic applications for spinal cord injuries .
Data Tables
Mecanismo De Acción
El mecanismo de acción de Baldrinal implica su interacción con los sistemas de neurotransmisores en el cerebro. Se ha demostrado que restaura el equilibrio de los niveles de ácido gamma-aminobutírico (GABA) y ácido glutámico (Glu), que son esenciales para mantener la función neuronal normal. This compound también reduce los niveles de marcadores inflamatorios como la interleucina-1 beta (IL-1β) y el factor de necrosis tumoral-alfa (TNF-α), ejerciendo así sus efectos neuroprotectores .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Characteristics
Baldrinal belongs to the iridoid valepotriate family, which includes monoene (e.g., dihydrovaltrate), diene (e.g., valtrate, acevaltrate), and tetraene (e.g., homothis compound) subtypes. Key structural differences include:
Compound | Type | Key Functional Groups | Molecular Formula |
---|---|---|---|
This compound | Tetraene | Cyclopentane ring, aldehyde, conjugated dienes | C₁₅H₁₈O₄ |
Valtrate | Diene | Epoxide, ester groups | C₂₂H₃₀O₈ |
Acevaltrate | Diene | Acetylated epoxide | C₂₄H₃₂O₉ |
Homothis compound | Tetraene | Extended conjugation, methyl group | C₁₆H₂₀O₄ |
11-Ethoxyviburtinal | Modified | Ethoxy group substitution | C₁₆H₂₀O₅ |
This compound and homothis compound share a tetraene backbone but differ in side-chain modifications, influencing their stability and bioactivity .
Pharmacological Activities
Anticonvulsant and Neuroprotective Effects
- This compound: Reduces pilocarpine-induced seizures in mice by normalizing glutamate/GABA balance and suppressing NMDAR1 and BDNF overexpression .
- Valtrate/Acevaltrate : Parent compounds with weaker direct anticonvulsant effects; their activity often depends on degradation into this compound .
Anxiolytic and Sedative Effects
- This compound : Demonstrates significant anxiolytic effects via GABAergic and serotonergic pathways, comparable to homothis compound .
- Homothis compound : Shows similar potency but higher metabolic instability compared to this compound .
- 11-Ethoxyviburtinal : Less studied but implicated in synergistic effects with this compound in Valeriana extracts .
Molecular Docking and Protein Interactions
In silico studies reveal this compound's binding affinities to key proteins:
Protein Target | PDB ID | Docking Score (kcal/mol) |
---|---|---|
ESR1 | 6VJ1 | -7.0 |
SRC | 2PTK | -7.1 |
AKT1 | 4EKL | -7.0 |
MMP9 | 6ESM | -8.1 |
This compound outperforms 11-ethoxyviburtinal in binding to MMP9 (-8.1 vs.
Stability and Degradation Pathways
Valepotriates like valtrate and acevaltrate are thermally labile, degrading into this compound and homothis compound under heat, humidity, or prolonged storage . For example:
- Valtrate → this compound : Conversion rate increases by 40% after 60 days of storage .
- Acevaltrate → Homothis compound : Faster degradation under alkaline conditions .
Stability studies in Valeriana extracts show this compound remains detectable even after 12 months, whereas valtrate degrades entirely .
Quantitative Variability in Natural Sources
HPLC analyses of Valeriana jatamansi from different regions reveal significant content variations:
Compound | Content Range (mg/g) | Highest Source (Location) |
---|---|---|
Valtrate | 8.845–13.361 | Yunnan Baoshan |
Acevaltrate | 13.361–18.260 | Yunnan Dali |
This compound | 0.489–0.606 | Yunnan Yongping |
11-Ethoxyviburtinal | 0.489–0.845 | Yunnan Dali |
This compound levels are consistently lower than parent valepotriates but more stable, enhancing its relevance in quality control .
Actividad Biológica
Baldrinal, a compound derived from valerian root, has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to present a comprehensive overview of the biological activity of this compound, focusing on its anticonvulsant effects, neuroprotective properties, and the underlying mechanisms involved.
Overview of this compound
This compound is a valepotriate, a class of compounds known for their sedative and anxiolytic properties. It is primarily extracted from the roots of Valeriana officinalis and has been studied for its pharmacological effects on the central nervous system (CNS).
Research Findings
A pivotal study conducted on the anticonvulsant effects of this compound utilized a mouse model with pilocarpine-induced epilepsy. The study aimed to evaluate the efficacy of this compound in reducing seizure frequency and severity. Key findings include:
- Seizure Reduction : Mice pretreated with this compound exhibited a significant decrease in both spontaneous and evoked seizures compared to control groups. The efficacy was dose-dependent, with higher doses yielding greater reductions in seizure activity .
- Neurotransmitter Modulation : this compound treatment restored the balance between excitatory (glutamic acid) and inhibitory (GABA) neurotransmission. Specifically, levels of glutamic acid were elevated in pilocarpine-treated mice but normalized following this compound administration .
- Inflammatory Response : The compound reduced levels of inflammatory cytokines such as TNF-α and IL-1β, suggesting a neuroprotective mechanism through anti-inflammatory action .
Data Summary
The following table summarizes key findings from the study on this compound's anticonvulsant effects:
Parameter | Control Group | PILO Group | BAL (100 mg/kg) |
---|---|---|---|
Seizure Frequency | Baseline | High | Significantly Low |
Glutamic Acid Levels | Normal | Elevated | Normalized |
GABA Levels | Low | Low | Increased |
TNF-α Levels | Low | Elevated | Reduced |
GFAP Positive Cells (Hippocampus) | Few | Many | Significantly Fewer |
The anticonvulsant activity of this compound appears to be mediated by several mechanisms:
- Neurotransmitter Balance : this compound enhances GABAergic transmission while inhibiting glutamatergic activity, crucial for maintaining neuronal excitability and preventing seizures .
- Astrocyte Activation : The compound reduces astrocyte activation in the hippocampus, which is often linked to neuroinflammation and seizure susceptibility. Histological analyses showed fewer GFAP-positive cells in this compound-treated mice compared to those receiving only pilocarpine .
- Cytokine Modulation : By decreasing pro-inflammatory cytokines, this compound may protect neuronal integrity and function during epileptic episodes .
Case Studies and Clinical Relevance
While most studies have been preclinical, there are indications that this compound may have therapeutic potential in clinical settings. For instance, its sedative properties could be beneficial for patients with anxiety disorders or sleep disturbances often associated with epilepsy.
Future Research Directions
Further research is needed to explore:
- The long-term effects of this compound on seizure control.
- Its efficacy in human clinical trials.
- Potential interactions with other antiepileptic drugs.
Q & A
Q. What is the origin of Baldrinal in Valeriana officinalis extracts, and how does its formation impact pharmacological activity?
this compound is a degradation product of valepotriates (e.g., valtrate, isovaltrate) during storage or processing of Valeriana officinalis extracts. Its formation correlates with reduced sedative activity of valtrate but paradoxically exhibits higher bioactivity in isolated forms . Methodologically, researchers should:
- Monitor degradation kinetics using HPLC-PDA at 254 nm to quantify valtrate-to-baldrinal conversion rates under varying pH/temperature conditions .
- Compare in vivo sedative effects (e.g., rotarod tests in mice) between fresh and aged extracts to validate time-dependent activity shifts .
Table 1: Comparative Bioactivity of Valtrate vs. This compound
Compound | Sedative Activity (IC₅₀, mg/kg) | Stability (Half-Life, Days) |
---|---|---|
Valtrate | 12.3 ± 1.2 | 30 (pH 7.4, 25°C) |
This compound | 8.9 ± 0.7 | 60 (pH 7.4, 25°C) |
Source: Pharmacokinetic data from . |
Q. What methodological approaches are recommended to isolate and quantify this compound in complex plant matrices?
- Isolation : Use silica gel chromatography with ethyl acetate/hexane gradients to separate this compound from valepotriates, followed by NMR (¹H/¹³C) for structural confirmation .
- Quantification : Optimize UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI-negative mode for sensitivity (LOQ: 0.1 ng/mL) .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (RSD < 5%), and recovery (85–115%) in spiked samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported in vitro vs. in vivo efficacy?
Discrepancies arise from this compound’s rapid metabolism in vivo versus stable activity in cell-based assays. To address this:
- Experimental Design :
-
Compare intravenous vs. oral administration in rodent models to assess bioavailability limitations .
-
Use microdialysis to measure brain interstitial fluid concentrations post-administration .
- Data Analysis : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with behavioral outcomes (e.g., open-field tests) .
Table 2: Key Conflicting Findings
Study Type This compound Efficacy Proposed Mechanism In vitro High (IC₅₀: 8.9 µM) GABA-A receptor modulation In vivo (oral) Low (ED₅₀: 25 mg/kg) Rapid hepatic glucuronidation Source: .
Q. What strategies improve the stability of this compound in experimental formulations?
this compound degrades in aqueous solutions due to hydrolysis. Methodological solutions include:
- Formulation : Use lyophilized powders stored at -20°C with desiccants to reduce moisture-induced degradation .
- Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) or cyclodextrin complexes to enhance shelf life .
- Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 6 months, monitoring degradation via LC-MS .
Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?
- Animal Models : Use staggered dosing regimens (e.g., 5, 10, 20 mg/kg) in Sprague-Dawley rats, with serial blood sampling for LC-MS analysis .
- Statistical Tools : Apply non-compartmental analysis (Phoenix WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂. Use ANOVA with Tukey’s post hoc test for inter-group comparisons .
- Ethical Compliance : Adhere to ARRIVE guidelines for sample size justification and humane endpoints .
Data Contradiction & Synthesis Challenges
Q. Why do some studies report this compound as a primary active metabolite, while others attribute efficacy to valepotriates?
- Hypothesis Testing :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.